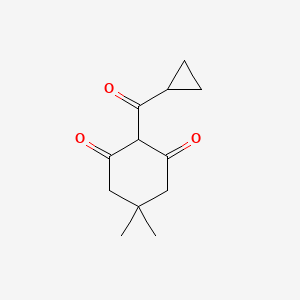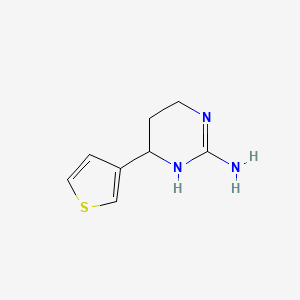
1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is a chemical compound with the following structure:
CH3−C(O)−C6H4−Br−OH
. - This compound is an organic ketone containing a bromine atom and a hydroxyl group attached to a phenyl ring. It is commonly used as a building block in organic synthesis.
1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one: , has the molecular formula .
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 4-methylbenzoyl chloride with sodium bromide in the presence of a base (such as sodium hydroxide or triethylamine). This leads to the formation of 1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one.
Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production.
Chemical Reactions Analysis
Reactivity: 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide, triethylamine, and bromine sources are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology and Medicine: Researchers use it as a starting material for drug development and in studies related to enzyme inhibition.
Industry: It finds applications in the fragrance industry and as a flavoring agent.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application. For example:
- As an enzyme inhibitor, it may interfere with specific metabolic pathways.
- In drug development, it could target specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The presence of the bromine atom and hydroxyl group distinguishes 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one from these similar compounds.
Remember that this information is based on available knowledge up to my last update in 2021.
Properties
CAS No. |
2887-56-1 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-3-9(12)8-5-7(11)4-6(2)10(8)13/h4-5,13H,3H2,1-2H3 |
InChI Key |
SKZDSFWVNVYIIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Br)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
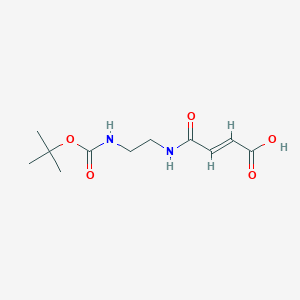

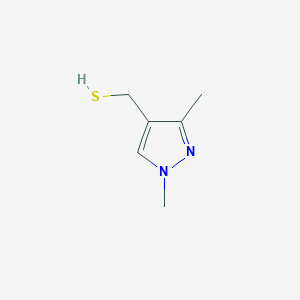
![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)
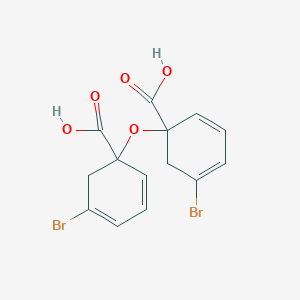

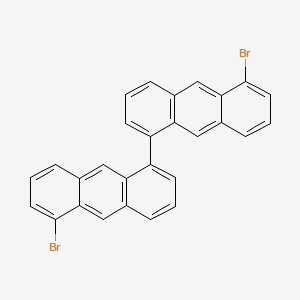
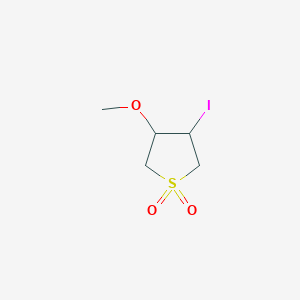
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)

